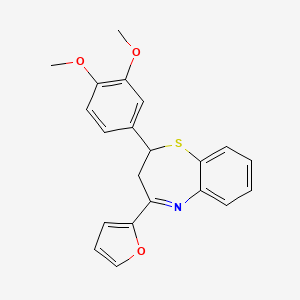

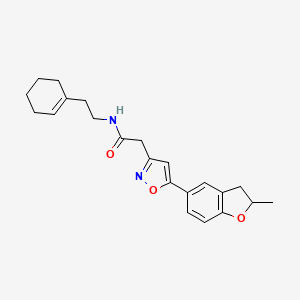

2-(3,4-二甲氧基苯基)-4-(呋喃-2-基)-2,3-二氢-1,5-苯并噻吩

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzothiazepines generally involves the reaction of substituted 2-aminobenzenethiols with α,β-unsaturated ketones in an acidic medium, often resulting in a Michael addition followed by cyclization. For instance, the synthesis of similar benzothiazepine derivatives has been achieved by reacting 5-substituted-2-aminobenzenethiols with various α,β-unsaturated ketones in dry ethanol under acidic conditions, leading to compounds that potentially possess interesting biological activities (Pant et al., 2021). Another method involves the domino process that includes a Michael addition of 2-aminothiophenols to chalcones, followed by in situ cyclization, which has been shown to be efficient under neutral conditions with high chemical yields (Albanese et al., 2017).

Molecular Structure Analysis

The molecular structure of benzothiazepines can be complex, with the core structure often exhibiting a twisted or boat-like conformation. X-ray crystallography studies of similar molecules have revealed that the central seven-membered ring can adopt a twisted boat-like conformation, indicative of the structural diversity within this class of compounds (Xu et al., 2007).

科学研究应用

合成和结构研究

- 合成技术: 研究已经证明了各种用于1,5-苯并噻二唑衍生物的合成技术。例如,钠3,4-二甲氧基硫代苯酚与2-溴乙胺的反应会导致与2,3-二氢-1,5-苯并噻二唑相关的化合物(Szabo et al., 1987)。此外,其他合成方法涉及S-(3,4-二甲氧基苯基)-N-(羟甲基)硫代甘胺和相关化合物的环化(Szabo et al., 1986)。

- 结构表征: 对苯并噻二唑衍生物进行了详细的结构分析,包括构象研究。例如,研究已经检查了结构中各种环的取向以及分子内氢键的存在(Escobar et al., 2007)。

生物活性和应用

- 潜在药理活性: 一些苯并噻二唑衍生物已被探索其抗惊厥性能和毒性特性。例如,某些化合物在实验环境中显示出显著的抗惊厥活性(Chaudhari et al., 2022)。

- 钙通道阻滞活性: 某些衍生物被研究其钙通道阻滞活性,表明在心血管疾病中可能有用(Atwal et al., 1987)。

- 抗微生物和抗癌评估: 一些研究侧重于合成与苯并噻二唑相关的杂环系统,评估它们的抗微生物和抗癌活性(Ibrahim et al., 2022)。

化学转化和衍生物

- 多样化化合物库生成: 研究包括通过使用相关的酮基Mannich碱进行烷基化和环闭合反应生成多样化的化合物库(Roman, 2013)。

- 新颖合成方法: 已开发了合成苯并噻二唑的新方法,例如通过二锂化方法,有助于扩大可用衍生物的范围(Katritzky et al., 2002)。

属性

IUPAC Name |

2-(3,4-dimethoxyphenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO3S/c1-23-18-10-9-14(12-19(18)24-2)21-13-16(17-7-5-11-25-17)22-15-6-3-4-8-20(15)26-21/h3-12,21H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTYMEPUBWTZINN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(=NC3=CC=CC=C3S2)C4=CC=CO4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dimethoxyphenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-4-(Dimethylamino)-N-methyl-N-[(3-methylimidazol-4-yl)methyl]but-2-enamide](/img/structure/B2497870.png)

![N1-cyclopentyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2497879.png)

![7-ethyl-N-(9H-fluoren-2-yl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2497881.png)

![2-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethoxy]-4-methoxybenzamide](/img/structure/B2497883.png)

![3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine](/img/structure/B2497884.png)

![N-[2-(2-Cyanoethyl)-5-methylpyrazol-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2497885.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2497886.png)

![6-[(4-Fluorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2497889.png)